Cas no 2229421-29-6 ((2-methyloxolan-3-yl)methanesulfonyl fluoride)

(2-methyloxolan-3-yl)methanesulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- (2-methyloxolan-3-yl)methanesulfonyl fluoride
- 2229421-29-6
- EN300-1990753
-
- インチ: 1S/C6H11FO3S/c1-5-6(2-3-10-5)4-11(7,8)9/h5-6H,2-4H2,1H3
- InChIKey: DFGHYXLNLOUANA-UHFFFAOYSA-N
- ほほえんだ: S(CC1CCOC1C)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 182.04129354g/mol
- どういたいしつりょう: 182.04129354g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
(2-methyloxolan-3-yl)methanesulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1990753-10.0g |
(2-methyloxolan-3-yl)methanesulfonyl fluoride |
2229421-29-6 | 10g |
$8049.0 | 2023-06-03 | ||
Enamine | EN300-1990753-0.1g |
(2-methyloxolan-3-yl)methanesulfonyl fluoride |
2229421-29-6 | 0.1g |
$1056.0 | 2023-09-16 | ||
Enamine | EN300-1990753-0.5g |
(2-methyloxolan-3-yl)methanesulfonyl fluoride |
2229421-29-6 | 0.5g |
$1152.0 | 2023-09-16 | ||
Enamine | EN300-1990753-1g |
(2-methyloxolan-3-yl)methanesulfonyl fluoride |
2229421-29-6 | 1g |
$1200.0 | 2023-09-16 | ||
Enamine | EN300-1990753-10g |
(2-methyloxolan-3-yl)methanesulfonyl fluoride |
2229421-29-6 | 10g |
$5159.0 | 2023-09-16 | ||
Enamine | EN300-1990753-1.0g |
(2-methyloxolan-3-yl)methanesulfonyl fluoride |
2229421-29-6 | 1g |
$1872.0 | 2023-06-03 | ||
Enamine | EN300-1990753-0.25g |
(2-methyloxolan-3-yl)methanesulfonyl fluoride |
2229421-29-6 | 0.25g |
$1104.0 | 2023-09-16 | ||
Enamine | EN300-1990753-0.05g |
(2-methyloxolan-3-yl)methanesulfonyl fluoride |
2229421-29-6 | 0.05g |
$1008.0 | 2023-09-16 | ||
Enamine | EN300-1990753-2.5g |
(2-methyloxolan-3-yl)methanesulfonyl fluoride |
2229421-29-6 | 2.5g |
$2351.0 | 2023-09-16 | ||
Enamine | EN300-1990753-5.0g |
(2-methyloxolan-3-yl)methanesulfonyl fluoride |
2229421-29-6 | 5g |
$5429.0 | 2023-06-03 |
(2-methyloxolan-3-yl)methanesulfonyl fluoride 関連文献
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
(2-methyloxolan-3-yl)methanesulfonyl fluorideに関する追加情報
Introduction to (2-methyloxolan-3-yl)methanesulfonyl fluoride (CAS No. 2229421-29-6)
(2-methyloxolan-3-yl)methanesulfonyl fluoride is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and biochemical research. With the CAS number 2229421-29-6, this compound is recognized for its unique structural properties and versatile applications in synthetic chemistry. Its molecular structure, featuring a methanesulfonyl fluoride moiety attached to a 2-methyloxolan ring, makes it a valuable reagent in the development of various bioactive molecules.
The compound's significance lies in its ability to serve as a key intermediate in the synthesis of complex organic molecules. The methanesulfonyl fluoride group is particularly useful in introducing sulfonyl functional groups into target molecules, which is a critical step in many drug discovery processes. This functionality allows for further derivatization, enabling chemists to design and develop novel compounds with specific biological activities.
In recent years, there has been a growing interest in the use of (2-methyloxolan-3-yl)methanesulfonyl fluoride in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. The 2-methyloxolan ring provides a stable scaffold that can be easily modified, making it an ideal candidate for constructing more complex structures. This has led to numerous studies exploring its role in the development of new therapeutic agents.
One of the most compelling aspects of this compound is its application in cross-coupling reactions. These reactions are fundamental to modern synthetic organic chemistry and are widely used in the pharmaceutical industry to construct carbon-carbon bonds. The methanesulfonyl fluoride group can participate in various coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential for building biaryl and amine-containing molecules, respectively.
Recent research has also highlighted the utility of (2-methyloxolan-3-yl)methanesulfonyl fluoride in the synthesis of protease inhibitors. Proteases are enzymes that play a crucial role in many biological processes, and their inhibition is often a key strategy in drug development. The compound's ability to introduce sulfonyl groups into peptide-like structures has been leveraged to create potent inhibitors targeting various proteases, including those involved in inflammatory diseases and cancer.
The use of computational chemistry has further enhanced the understanding of how (2-methyloxolan-3-yl)methanesulfonyl fluoride interacts with biological targets. Molecular modeling studies have provided insights into its binding affinity and mode of action, which are critical for optimizing its use in drug design. These studies have shown that the compound can effectively modulate the activity of target enzymes by occupying specific binding pockets, thereby disrupting normal biological pathways.
In addition to its pharmaceutical applications, this compound has found utility in materials science. The unique reactivity of its methanesulfonyl fluoride group makes it a valuable tool for synthesizing functional materials with tailored properties. For instance, it has been used to create polymers with enhanced thermal stability and mechanical strength, which are essential for advanced technological applications.
The synthesis of (2-methyloxolan-3-yl)methanesulfonyl fluoride itself is an intricate process that requires careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production methods, making it more accessible for research and industrial applications. Techniques such as flow chemistry and microwave-assisted synthesis have been particularly effective in improving reaction efficiency and scalability.
The environmental impact of using this compound has also been a focus of recent studies. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable approaches align with the broader goal of reducing the environmental footprint of chemical manufacturing while maintaining high standards of product quality.
Future research directions for (2-methyloxlan-3-yl)methanesulfonyl fluoride include exploring its potential in other areas such as agrochemicals and specialty chemicals. Its versatility as a synthetic intermediate suggests that it could play a significant role in developing new crop protection agents and advanced materials. Additionally, investigating its behavior under different reaction conditions may uncover novel applications that have yet to be discovered.
In conclusion, (2-methyloxlan-3-yl)methanesulfonyl fluoride (CAS No. 2229421-29-6) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for chemists working on complex molecular architectures. As research continues to uncover new uses for this compound, its importance in advancing chemical synthesis and drug development is likely to grow even further.
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